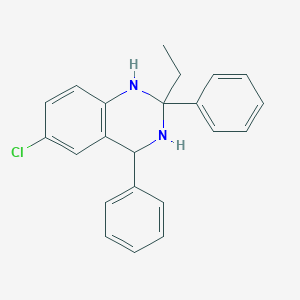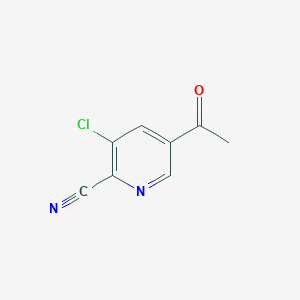
5-Acetyl-3-chloro-2-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-chloropyridine-2-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl, chloro, and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-3-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 5-acetylpyridine followed by the introduction of a carbonitrile group. The reaction conditions often require the use of specific reagents such as thionyl chloride for chlorination and sodium cyanide for the introduction of the nitrile group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-acetyl-3-chloropyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-Acetyl-3-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学的研究の応用
5-Acetyl-3-chloropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 5-acetyl-3-chloropyridine-2-carbonitrile exerts its effects is related to its ability to interact with specific molecular targets. The acetyl and carbonitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and enzyme activities, leading to the observed effects.
類似化合物との比較
Similar Compounds
5-Chloropyridine-2-carbonitrile: Similar in structure but lacks the acetyl group.
3-Acetylpyridine: Contains the acetyl group but lacks the chloro and carbonitrile groups.
2-Chloronicotinonitrile: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-Acetyl-3-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
5-acetyl-3-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)6-2-7(9)8(3-10)11-4-6/h2,4H,1H3 |
InChIキー |
DNXVYCCAAUAAFY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


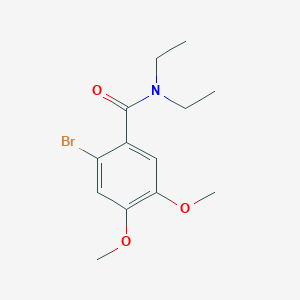
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
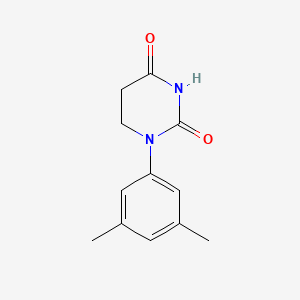
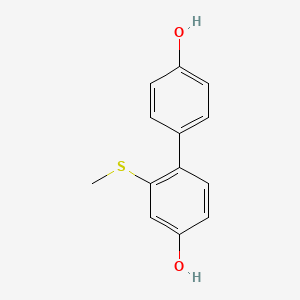

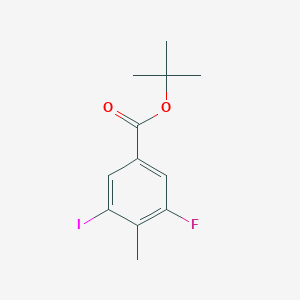
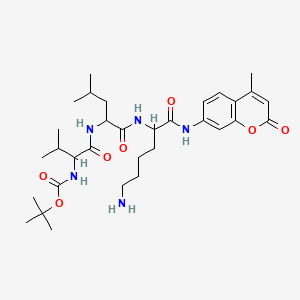
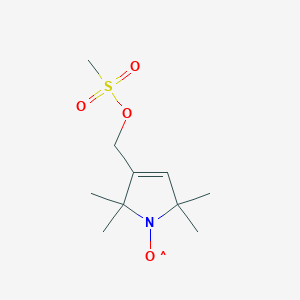
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
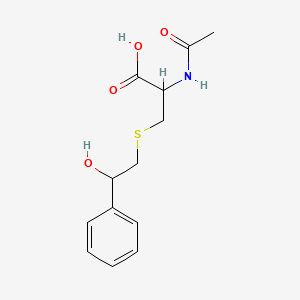
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)

